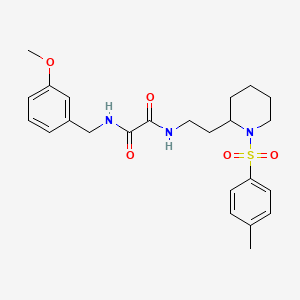

N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide” is a chemical compound. However, detailed information about this compound is not readily available1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound1.

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I searched1.

Chemical Reactions Analysis

Information on the chemical reactions involving this compound is not available1.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the sources I searched1.

Wissenschaftliche Forschungsanwendungen

Subheading Photolabile Polymers in DNA and Bacterial Cell Interactions

A novel cationic polymer, which transforms to a zwitterionic form upon light irradiation, has been developed for DNA condensation and release, as well as switching antibacterial activity. This polymer, synthesized by free-radical polymerization, demonstrates potential in controlling interactions with DNA and Escherichia coli bacterial cells (Sobolčiak et al., 2013).

Dopamine Receptor Antagonists

Subheading Novel Benzamide Spectramide in Dopamine-D2 Receptor Studies

Spectramide, a new substituted benzamide labeled with iodine-125, is identified as a potent and highly selective antagonist for the dopamine-D2 receptor. Used in in vitro receptor binding studies, it shows potential as a tool for studying dopamine D2 receptors using imaging techniques like PET or SPECT (Sánchez-Roa et al., 1989).

Na+/Ca2+ Exchange Inhibitors

Subheading YM-244769 in Neuroprotection

The study explores YM-244769, a novel potent Na+/Ca2+ exchange (NCX) inhibitor. It demonstrates selective inhibition of NCX3 and protection against hypoxia/reoxygenation-induced neuronal cell damage. This inhibitor could have therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).

5-HT1D Receptor Agonists

Subheading Novel Indolyethylamines in Serotonergic Studies

Research on novel indolyethylamines, including their synthesis and receptor binding affinities, suggests agonist activity at the 5-HT1D receptors. These compounds are significant for understanding serotonergic receptor interactions and could be relevant in neurological research (Barf et al., 1996).

Protecting Group Removal in Synthesis

Subheading Efficient Removal of Methoxybenzyl Protecting Groups

A study demonstrates the efficient removal of methoxybenzyl protecting groups from alcohols using DDQ under neutral conditions. This method preserves other common protecting and functional groups, indicating its utility in selective synthetic chemistry (Oikawa, Yoshioka, & Yonemitsu, 1982).

Safety And Hazards

Zukünftige Richtungen

As for future directions, it’s hard to predict without more information on the current research and applications of this compound1.

Eigenschaften

IUPAC Name |

N'-[(3-methoxyphenyl)methyl]-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S/c1-18-9-11-22(12-10-18)33(30,31)27-15-4-3-7-20(27)13-14-25-23(28)24(29)26-17-19-6-5-8-21(16-19)32-2/h5-6,8-12,16,20H,3-4,7,13-15,17H2,1-2H3,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZKMUEDOYYDLJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3-methoxybenzyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Phenyl (5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2745447.png)

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2745450.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2745452.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2745455.png)

![N5-(2-fluorophenyl)-5H-pyrazolo[3,4-d]pyrimidine-4,5-diamine](/img/structure/B2745457.png)

![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)

![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)